molecular formula C12H19N3O5 B055433 5-Apdu CAS No. 118573-62-9

5-Apdu

Cat. No.: B055433
CAS No.: 118573-62-9
M. Wt: 285.3 g/mol
InChI Key: XSQLSBQNMAQBSL-IVZWLZJFSA-N
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Description

5-(3-Aminopropyl)-2’-deoxyuridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of 2’-deoxyuridine, where an aminopropyl group is attached to the fifth carbon of the uracil ring. This modification imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.

    Reduction: The compound can be reduced to yield different amine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.

Scientific Research Applications

5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.

    Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.

    Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: The parent compound without the aminopropyl modification.

    5-Bromo-2’-deoxyuridine: A brominated derivative used in DNA labeling and cancer research.

    5-Fluoro-2’-deoxyuridine: A fluorinated analog with applications in cancer therapy.

Uniqueness

5-(3-Aminopropyl)-2’-deoxyuridine is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets and enhances the compound’s utility in various research applications.

Properties

CAS No.

118573-62-9

Molecular Formula

C12H19N3O5

Molecular Weight

285.3 g/mol

IUPAC Name

5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1

InChI Key

XSQLSBQNMAQBSL-IVZWLZJFSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O

Key on ui other cas no.

118573-62-9

Synonyms

2'-deoxy-5-(3-aminopropyl)uridine
5-(3-aminopropyl)-2'-deoxyuridine
5-APDU

Origin of Product

United States

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